molecular formula C34H70Cl2N2 B13774244 Ammonium, tetramethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride CAS No. 66827-32-5

Ammonium, tetramethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride

Cat. No.: B13774244
CAS No.: 66827-32-5
M. Wt: 577.8 g/mol
InChI Key: UJQAGQOKLRSGKY-UHFFFAOYSA-L
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Description

Ammonium, tetramethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride is a quaternary ammonium compound characterized by a tetramethylene (C₄H₈) backbone linking two dimethylammonium groups. Each ammonium center is substituted with a 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl chain, and the counterion is chloride.

Properties

CAS No.

66827-32-5

Molecular Formula

C34H70Cl2N2

Molecular Weight

577.8 g/mol

IUPAC Name

4-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]butyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dichloride

InChI

InChI=1S/C34H70N2.2ClH/c1-27-17-15-23-33(5,6)31(27)21-19-29(3)35(9,10)25-13-14-26-36(11,12)30(4)20-22-32-28(2)18-16-24-34(32,7)8;;/h27-32H,13-26H2,1-12H3;2*1H/q+2;;/p-2

InChI Key

UJQAGQOKLRSGKY-UHFFFAOYSA-L

Canonical SMILES

CC1CCCC(C1CCC(C)[N+](C)(C)CCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, tetramethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) typically involves a multi-step process. The initial step often includes the formation of the tetramethylene bridge, followed by the introduction of the cyclohexyl and dimethyl groups. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The final product is then purified using techniques like crystallization or distillation to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Ammonium, tetramethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using different reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions often result in the formation of new functionalized derivatives.

Scientific Research Applications

Ammonium, tetramethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ammonium, tetramethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural variations among related compounds include:

  • Alkylene chain length : Ethylene (C₂H₄), trimethylene (C₃H₆), tetramethylene (C₄H₈), or hexamethylene (C₆H₁₂) backbones.
  • Cyclohexyl substituents : Saturated 2,2,6-trimethylcyclohexyl vs. unsaturated 2,6,6-trimethylcyclohexenyl groups.
  • Counterions : Chloride (Cl⁻) or bromide (Br⁻).

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Alkylene Chain Cyclohexyl Substituent Counterion Applications Reference
Ammonium, tetramethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dichloride (Target Compound) C₃₄H₆₈Cl₂N₂ ~602.8* Tetramethylene 2,2,6-Trimethylcyclohexyl Cl⁻ Surfactants, intermediates Inferred
Ammonium, hexamethylenebis(1-methyl-3-(2,6,6-trimethylcyclohexenyl)propyl)bis(dimethyl-, dibromide, hydrate C₃₆H₇₀Br₂N₂ 690.76 Hexamethylene 2,6,6-Trimethylcyclohexenyl Br⁻ Primary/secondary intermediates
Ammonium, trimethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) C₃₃H₆₈Br₂N₂ ~666.6* Trimethylene 2,2,6-Trimethylcyclohexyl Br⁻ Not specified
Ammonium, ethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide, hydrate C₃₂H₆₆Br₂N₂ ~658.6* Ethylene 2,2,6-Trimethylcyclohexyl Br⁻ Industrial intermediates

*Calculated based on structural analogs.

Key Findings:

Shorter chains (e.g., ethylene) may improve solubility but limit thermal stability .

Substituent Effects :

  • Saturated cyclohexyl groups (2,2,6-trimethylcyclohexyl) enhance steric bulk and oxidative stability compared to unsaturated cyclohexenyl derivatives .

Counterion Influence :

  • Bromide salts (e.g., C₃₆H₇₀Br₂N₂) exhibit higher molecular weights and lower solubility in polar solvents than chloride analogs .

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